molecular formula C20H15NO5 B597560 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid CAS No. 1261912-55-3

3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid

Cat. No. B597560
CAS RN: 1261912-55-3
M. Wt: 349.342
InChI Key: VBYSQNKCQOGZNO-UHFFFAOYSA-N
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Description

The compound “3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid” is a benzoic acid derivative with a benzyloxy group at the 3-position and a nitro group at the 5-position . Benzoic acid derivatives are commonly used in organic chemistry and medicinal chemistry due to their versatile properties .


Synthesis Analysis

While the specific synthesis for this compound is not available, it might involve a nitration reaction on a pre-existing benzyloxybenzoic acid derivative. The Suzuki-Miyaura cross-coupling reaction could be a potential method for the formation of the benzyloxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring (from the benzoic acid) with a benzyloxy group at the 3-position and a nitro group at the 5-position .


Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions typical of benzoic acids, nitro compounds, and ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzyloxy and nitro groups .

Scientific Research Applications

Photosensitive Protecting Groups

  • Application in Synthetic Chemistry : Photosensitive protecting groups, including compounds with nitrobenzyl moieties, are highlighted for their potential in synthetic chemistry due to their ability to be removed under light exposure. This characteristic may indicate the utility of 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid in developing light-responsive systems or in the synthesis of complex molecules where selective deprotection is required (Amit, Zehavi, & Patchornik, 1974).

Environmental Impact of Benzophenone Derivatives

  • Environmental Occurrence and Toxicity : The widespread use of benzophenone derivatives in consumer products has led to environmental concerns due to their persistence and potential ecotoxicological effects. Research on benzophenone-3 (BP-3) highlights the need for understanding the environmental behavior and impact of related compounds, including 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid, especially considering their potential bioaccumulative nature and endocrine-disrupting capabilities (Kim & Choi, 2014).

Parabens in Aquatic Environments

  • Fate and Behavior in Water : The review on parabens, used as preservatives, sheds light on their ubiquity in aquatic environments and the challenges in removing them from wastewater. This suggests a potential area of study for 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid related to its stability, degradation, and potential environmental impact, especially if it shares chemical or physical properties with parabens (Haman, Dauchy, Rosin, & Munoz, 2015).

Mechanism of Action

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and environmental impact .

Future Directions

The future research directions could involve exploring the compound’s potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

3-nitro-5-(3-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(23)17-9-16(10-18(11-17)21(24)25)15-7-4-8-19(12-15)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYSQNKCQOGZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692240
Record name 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261912-55-3
Record name 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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